Product packaging for 2-Iodo-3-methoxyaniline(Cat. No.:CAS No. 98991-09-4)

2-Iodo-3-methoxyaniline

Cat. No.: B1590050
CAS No.: 98991-09-4
M. Wt: 249.05 g/mol
InChI Key: MIYUYGHVCASWTR-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxyaniline is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8INO B1590050 2-Iodo-3-methoxyaniline CAS No. 98991-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUYGHVCASWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543282
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98991-09-4
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Substituted Iodoanilines in Chemical Transformations

Substituted iodoanilines are part of a broader class of haloanilines that have been instrumental in the advancement of organic chemistry. Historically, the carbon-iodine bond in aryl iodides has been recognized for its high reactivity compared to other aryl halides, making iodoanilines preferred substrates in many classical and modern coupling reactions. The development of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation first reported in the early 20th century, provided a foundational method for N-arylation. mdpi.com

Over the decades, the repertoire of reactions involving iodoanilines has expanded dramatically, particularly with the advent of palladium catalysis. nih.gov These compounds proved to be excellent partners in cornerstone reactions like the Heck, Suzuki, and Sonogashira couplings, which forge new carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov The presence of the amino group adds another layer of functionality, allowing for subsequent modifications or directing the regioselectivity of reactions. This dual reactivity has cemented the role of substituted iodoanilines as indispensable tools for synthetic chemists, enabling the construction of complex heterocyclic and polycyclic aromatic systems. beilstein-journals.orgijirset.comrsc.org

Strategic Importance of 2 Iodo 3 Methoxyaniline As a Versatile Synthetic Intermediate

The specific substitution pattern of 2-Iodo-3-methoxyaniline—an iodine atom ortho to the amine and meta to the methoxy (B1213986) group—confers upon it a unique reactivity profile, making it a prized intermediate in multistep syntheses. epfl.ch The iodine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, while the amino and methoxy groups can direct reactions and be incorporated into the final target structure. acs.org

A notable application is in the synthesis of complex heterocyclic scaffolds, which are prevalent in many natural products and pharmaceutical agents. rsc.org For instance, this compound is a key starting material in the synthesis of chiral iodoaniline-based catalysts, which are valued as environmentally benign alternatives to some transition-metal catalysts. acs.orgnih.gov It has also been employed in the preparation of the 4-hydroxytryptamine (B1209533) scaffold, which forms the core of the psychoactive compound psilocin. tripod.comacs.org The compound's utility is further demonstrated in its use to create polysubstituted indoles and quinolines, highlighting its role in generating molecular diversity from a single, readily available precursor. organic-chemistry.orgacs.org

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 98991-09-4
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Physical Form Solid
IUPAC Name This compound
SMILES Code NC1=CC=CC(OC)=C1I
InChI Key MIYUYGHVCASWTR-UHFFFAOYSA-N

Source: bldpharm.com

Overview of Key Reaction Types Involving 2 Iodo 3 Methoxyaniline

Established Synthetic Pathways to this compound

Three principal strategies have been established for the synthesis of this compound: regioselective iodination of methoxy-substituted anilines, directed ortho-metalation followed by halogenation, and decarboxylative iodination of related aniline (B41778) derivatives.

Regioselective Iodination of Methoxy-Substituted Anilines

Direct electrophilic iodination of 3-methoxyaniline presents a straightforward approach to this compound. The activating and directing effects of the amino and methoxy (B1213986) groups guide the incoming electrophile. The amino group is a powerful ortho-, para-director, while the methoxy group also directs to its ortho and para positions. In 3-methoxyaniline, the position ortho to the amino group and meta to the methoxy group (C2) is sterically accessible and electronically activated, making it a favorable site for iodination.

Common iodinating agents for this transformation include N-iodosuccinimide (NIS) and iodine monochloride (ICl). commonorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the choice of reagent and reaction conditions. For instance, the use of NIS, often with a catalytic amount of an acid like trifluoroacetic acid, provides a mild method for the iodination of activated aromatic compounds. organic-chemistry.orgscispace.com Similarly, ICl is a potent electrophilic iodinating agent that can effectively iodinate electron-rich anilines. ontosight.ai While direct iodination is conceptually simple, it can sometimes lead to a mixture of isomers, necessitating careful control of reaction parameters to maximize the yield of the desired 2-iodo product. For highly activated substrates like anilines, over-iodination to di- or tri-iodinated products is also a potential side reaction.

To enhance regioselectivity and prevent side reactions such as oxidation of the amino group, the aniline is often protected, for example, as an N-acetyl or N-tert-butoxycarbonyl (Boc) derivative, prior to iodination.

Table 1: Comparison of Reagents for Electrophilic Iodination of Activated Arenes

Iodinating Agent Typical Conditions Advantages Potential Disadvantages
N-Iodosuccinimide (NIS) Acetonitrile, often with a catalytic acid (e.g., TFA) Mild conditions, easy to handle solid May require an activator for less reactive substrates
Iodine Monochloride (ICl) Acetic acid or other polar solvents Highly reactive, effective for many substrates Can be harsh, potential for over-iodination, corrosive
Iodine (I₂) with an Oxidant e.g., HIO₃, H₂O₂, NaBO₃ Inexpensive iodine source Requires a co-oxidant, can be less selective
Silver(I) Salts with Iodine e.g., Ag₂SO₄, AgBF₄ with I₂ Can offer high regioselectivity in specific cases Stoichiometric use of silver salts, cost

Approaches via Directed Ortho-Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. nih.govbaranlab.orgharvard.edu This method relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of this compound, the amino group of 3-methoxyaniline is first protected with a suitable DMG, most commonly the tert-butoxycarbonyl (Boc) group. nih.govtripod.com

The N-Boc group effectively directs the lithiation to the C2 position. Treatment of N-Boc-3-methoxyaniline with a strong base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), generates the 2-lithiated intermediate with high selectivity. nih.govorgsyn.org This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford N-Boc-2-iodo-3-methoxyaniline. Subsequent deprotection of the Boc group under acidic conditions yields the final product, this compound. This method offers excellent regiocontrol, often providing the desired isomer exclusively. A reported synthesis of a psilocin precursor starting from N-tert-butoxycarbonyl-3-methoxyaniline involved this directed lithiation and subsequent iodination, yielding N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline in a 46% yield. tripod.com

Table 2: Key Steps in Directed Ortho-Metalation for this compound Synthesis

Step Description Typical Reagents and Conditions Purpose
1. Protection Acylation of the amino group Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base To install the directing metalation group (DMG) and prevent reaction at the N-H bond.
2. Metalation Ortho-lithiation directed by the N-Boc group sec-Butyllithium (sec-BuLi), TMEDA, THF, -78 °C Regioselective deprotonation at the C2 position.
3. Halogenation Quenching of the aryllithium intermediate Iodine (I₂) in THF Introduction of the iodine atom at the lithiated site.
4. Deprotection Removal of the Boc protecting group Trifluoroacetic acid (TFA) or HCl in a suitable solvent To yield the final this compound.

Decarboxylative Iodination Strategies for Related Anilines

Decarboxylative halogenation offers an alternative route to aryl halides from readily available carboxylic acids. acs.orgnih.gov For the synthesis of this compound, the corresponding anthranilic acid derivative, 2-amino-3-methoxybenzoic acid, serves as the starting material. This precursor is commercially available, making this a viable synthetic approach. chemicalbook.com

Recent advancements have led to the development of transition-metal-free decarboxylative iodination methods. rsc.org These reactions typically involve heating the anthranilic acid with an iodine source, such as potassium iodide and molecular iodine, in the presence of an oxidant, often under an oxygen atmosphere. The reaction proceeds via the loss of carbon dioxide and the introduction of an iodine atom at the position of the former carboxyl group. This method has been shown to be effective for a range of substituted anthranilic acids, providing 2-iodoanilines in good yields with high functional group tolerance. rsc.org While specific examples for 2-amino-3-methoxybenzoic acid are not extensively detailed in comparative studies, the general applicability of the method to other substituted anthranilic acids suggests its potential for the synthesis of this compound.

Optimization and Refinement of this compound Synthesis

The refinement of synthetic protocols for this compound focuses on improving yields, minimizing the formation of byproducts, and ensuring the scalability of the process for potential industrial applications.

Yield Enhancement and Side-Product Minimization

In the context of regioselective iodination , optimization efforts center on the choice of iodinating agent, solvent, and temperature to maximize the formation of the 2-iodo isomer over other regioisomers (e.g., 4-iodo and 6-iodo derivatives) and di-iodinated products. The use of a protecting group on the aniline is a key strategy to improve both yield and selectivity.

In decarboxylative iodination , the optimization of catalyst systems, oxidants, and reaction temperature is crucial for maximizing the yield. semanticscholar.org Side reactions can include incomplete decarboxylation or the formation of other halogenated species. The use of microwave irradiation has been explored to accelerate similar decarboxylation reactions, potentially offering a way to improve yields and reduce reaction times. semanticscholar.org

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale production introduces several challenges that must be addressed for each synthetic pathway.

For regioselective iodination , the cost and handling of large quantities of iodinating agents and solvents are primary considerations. The workup procedure to remove byproducts and purify the final product must be efficient and scalable.

The directed ortho-metalation route, while offering excellent selectivity, presents significant scale-up hurdles. The use of highly reactive and pyrophoric organolithium reagents requires specialized equipment and stringent safety protocols. The need for cryogenic temperatures (-78 °C) for the lithiation step is energy-intensive and can be difficult to maintain in large reactors. However, syntheses involving Boc-protected this compound have been successfully carried out on a 50-gram scale, demonstrating the feasibility of this route at a larger laboratory scale. nih.gov

The decarboxylative iodination pathway may offer advantages for scale-up, particularly the transition-metal-free methods. rsc.org These routes often use less hazardous and more cost-effective reagents. However, the high temperatures and pressures (e.g., of oxygen) that may be required can pose their own engineering challenges on a large scale. The efficiency of mixing and heat transfer becomes critical to ensure consistent reaction outcomes.

Ultimately, the choice of a scalable synthesis will depend on a thorough evaluation of process safety, cost of goods, and the robustness of the chemical transformations involved.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. iglobaljournal.comuwindsor.ca this compound is a particularly useful substrate in these reactions due to the high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) catalysts. acsgcipr.org This reactivity enables its participation in a variety of coupling processes, including the Larock indole synthesis, Heck-type annulations, Sonogashira couplings, and Suzuki cross-coupling reactions.

Larock Indole Synthesis with this compound Precursors

The Larock indole synthesis is a highly effective one-pot method for preparing 2,3-disubstituted indoles through the palladium-catalyzed heteroannulation of an o-iodoaniline with an internal alkyne. ub.edu This reaction generally exhibits high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole ring. ub.edunih.gov

The use of silylated alkynes in the Larock indole synthesis with 2-iodoanilines provides excellent control over regioselectivity, leading to the formation of 2-silyl-3-substituted indoles. nih.govchim.it The bulky silyl group directs the annulation, placing it at the C2 position of the indole. This strategy has been employed in the synthesis of various indole-containing compounds. For instance, the palladium-catalyzed cyclization of N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with a silylated alkyne was a key step in the synthesis of psilocin. tripod.commdpi.com This approach allows for the direct installation of a substituent at the C3 position of the indole core. tripod.com The silyl group can then be removed or used as a handle for further functionalization. nih.gov

In a specific application, the reaction of N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with 4-(trimethylsilyl)-3-butyn-1-ol under palladium catalysis yielded the corresponding 2-silylated indole, which was a precursor for the synthesis of the 4-hydroxytryptamine (B1209533) scaffold of psilocin. tripod.com The reaction conditions for this transformation were optimized, with Pd(OAc)₂, triphenylphosphine, tetraethylammonium (B1195904) chloride, and N,N-diisopropylethylamine in DMF at 80°C providing good yields. tripod.com

Table 1: Larock Indole Synthesis of this compound Derivatives with Silylated Alkynes

2-Iodoaniline (B362364) PrecursorSilylated AlkyneCatalyst SystemProductYield (%)Reference
N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline4-(trimethylsilyl)-3-butyn-1-olPd(OAc)₂, PPh₃, NEt₄Cl, i-Pr₂EtN, DMF2-(Trimethylsilyl)-3-(2-hydroxyethyl)-4-methoxy-1H-indole69 tripod.com
N-tert-butoxycarbonyl-2-iodo-3-methoxyanilineN,N-Dibenzyl-4-(trimethylsilyl)-3-butyn-1-aminePd(OAc)₂, PPh₃, NEt₄Cl, i-Pr₂EtN, DMFN,N-Dibenzyl-2-(2-(trimethylsilyl)-4-methoxy-1H-indol-3-yl)ethanamine77 tripod.com
This compoundPhthalimido-protected silylated alkynePd(OAc)₂, DABCO, DMFPhthalimido-protected 4-methoxy-tryptamine derivativeNot specified mdpi.com

The nature of the protecting group on the aniline nitrogen can significantly influence the efficiency of the Larock indole synthesis. While the original Larock procedure does not necessitate a protecting group on the aniline nitrogen, nih.gov its presence can be crucial in the synthesis of more complex or sensitive substrates. scholaris.ca For instance, the use of a tert-butoxycarbonyl (Boc) group on this compound has been shown to be effective in the synthesis of psilocin precursors. tripod.commdpi.com The Boc group can be readily removed under acidic conditions after the indole ring formation. tripod.com

In some cases, the choice of protecting group can affect the reaction outcome. For example, in studies with other substituted 2-iodoanilines, N-benzyl protection led to decomposition products under certain conditions, suggesting that the stability of the resulting indole is dependent on the protecting group. nih.gov Research has also shown that an N-tosyl protecting group on 2-iodoaniline can accelerate the reaction, while other groups like acetyl and benzyloxycarbonyl were cleaved under the reaction conditions. researchgate.net

Annulation with Silylated Alkynes for Indole Scaffolds

Heck-Type Annulations for Indole Core Construction

Heck-type annulations provide an alternative palladium-catalyzed route to indole cores. In a reaction related to the synthesis of psilocin, a Heck-type coupling was utilized between N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline and 2,5-dihydro-2,5-dimethoxyfuran. mdpi.com This reaction, followed by acid-catalyzed cyclization and further transformations, led to the formation of the indole ring system. mdpi.com Another example involves the palladium-catalyzed reaction of this compound with a protected 4-aminobutanal (B194337), which proceeds via an intramolecular Heck-type cyclization of an in situ-formed enamine to construct the indole core. chim.itresearchgate.net

Table 2: Heck-Type Annulations Involving this compound

2-Iodoaniline DerivativeCoupling PartnerCatalyst SystemProductOverall Yield (%)Reference
N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline2,5-Dihydro-2,5-dimethoxyfuranPd(OAc)₂Psilocin5.5 mdpi.com
This compoundPhthalimido-protected 4-aminobutanalPd(OAc)₂, DABCO, DMFPsilocin17 mdpi.comresearchgate.net

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds and has been applied to the functionalization of this compound. For example, in the total synthesis of fontanesines, a Sonogashira coupling between 2-iodo-3-nitrophenyl acetate (B1210297) (derived from 2-amino-3-nitrophenol) and a protected alkyne was a key step. rsc.org While this example does not directly use this compound, it highlights the utility of the Sonogashira reaction on similarly substituted anilines. The Sonogashira reaction can be used to introduce an alkyne moiety, which can then undergo further transformations, such as cyclization to form heterocyclic structures. rsc.org

Suzuki Cross-Coupling in Complex Systems

The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a versatile tool for creating carbon-carbon bonds. iglobaljournal.comjk-sci.com This reaction has been utilized in the synthesis of complex molecules where this compound or its derivatives could serve as the organohalide component. For instance, in the synthesis of hyellazole (B1251194) and 4-deoxycarbazomycin B, a Suzuki cross-coupling reaction was employed on a bromo-methoxy-methyl-carbazole derivative, demonstrating the applicability of this reaction in building complex aromatic systems. rsc.org The general mechanism involves the oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product. jk-sci.com The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity, especially in complex systems. acsgcipr.org

Palladium-Catalyzed Annulation with Carbonyl Compounds

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound serves as a valuable substrate in these transformations, particularly in the synthesis of indole and carbazole (B46965) frameworks through annulation with carbonyl compounds.

One notable application is the synthesis of psilocin, a psychoactive compound, from this compound. researchgate.net In a key step, this compound was coupled with a protected 4-aminobutanal derivative in the presence of palladium acetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) at 85 °C. researchgate.net This reaction proceeds through a palladium-catalyzed coupling mechanism to construct the indole ring system. researchgate.net A similar strategy has been employed in the synthesis of tryptamines, where 2-iodoanilines react with protected γ-aminobutanals. researchgate.net

The direct annulation of o-haloanilines with aldehydes provides a modular approach to highly functionalized indoles and tryptophans. epfl.ch For instance, the reaction of 2-iodoaniline with various aldehydes can be achieved using a palladium catalyst. epfl.chresearchgate.net These reactions often involve the formation of an enamine intermediate followed by an intramolecular Heck-type cyclization. researchgate.net The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

Furthermore, 2-iodoanilines are precursors for the synthesis of carbazoles. A one-pot, two-step procedure involves the initial N-arylation of an o-iodoaniline with a silylaryl triflate, followed by an intramolecular palladium-catalyzed cyclization to afford the carbazole ring system. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of the carbazole alkaloid mukonine. nih.gov The reaction conditions typically involve cesium fluoride (B91410) for the initial coupling and a palladium catalyst such as palladium(II) acetate with a phosphine (B1218219) ligand for the subsequent cyclization. organic-chemistry.org

The versatility of 2-iodoanilines in palladium-catalyzed reactions extends to their use in carbonylative annulations. For example, the reaction of 2-iodoanilines with carbon dioxide and isocyanides, catalyzed by palladium, leads to the formation of quinazoline-2,4(1H,3H)-diones. acs.org This process involves the incorporation of two C1 building blocks under mild conditions. acs.org Similarly, palladium-catalyzed reactions of 2-iodoanilines with carbon monoxide can lead to the formation of isatoic anhydrides. mdpi.com

The following table summarizes representative palladium-catalyzed annulation reactions involving 2-iodoaniline derivatives and carbonyl compounds, highlighting the diversity of accessible heterocyclic structures.

ReactantsCatalyst SystemProductReference(s)
This compound, Protected 4-aminobutanalPd(OAc)₂, DABCOPsilocin researchgate.net
o-Iodoaniline, AldehydesPd(dba)₂3-Substituted Indoles researchgate.net
o-Iodoaniline, Silylaryl triflatesCsF, Pd(OAc)₂, PCy₃Carbazoles nih.govorganic-chemistry.org
2-Iodoanilines, CO₂, IsocyanidesPd CatalystQuinazoline-2,4(1H,3H)-diones acs.org
2-Iodoanilines, COPd(PPh₃)₄, AcOCsIsatoic Anhydrides mdpi.com

Radical-Mediated Transformations Involving this compound

Radical reactions offer a powerful alternative to traditional ionic pathways for the formation of C-C and C-heteroatom bonds. The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for aryl radicals that can participate in various cyclization reactions.

Intramolecular radical cyclization of derivatives of this compound provides an efficient route to various nitrogen-containing heterocycles, such as indolines and indoles. These reactions are typically initiated by the generation of an aryl radical from the 2-iodoaniline moiety.

One common method for generating the aryl radical is through the use of radical initiators like tributyltin hydride or, more recently, through visible-light-mediated processes. rsc.org For instance, N,N-diallyl-2-iodoaniline can undergo radical cyclization to form indoline (B122111) derivatives. oup.com This reaction can be initiated by treatment with tributylmanganate(II) and can even proceed with a catalytic amount of manganese(II) chloride under an oxygen atmosphere. oup.com The proposed mechanism involves the formation of an aryl radical, which then undergoes cyclization. oup.com

Samarium(II) diiodide (SmI₂) is another effective reagent for mediating the cyclization of 2-iodoaniline derivatives. rsc.org For example, N-allenyl-2-iodoanilines can be converted to indole derivatives in high yields under mild conditions using SmI₂ in the presence of HMPA and isopropanol. rsc.org The reaction is thought to proceed via a single electron transfer (SET) from SmI₂ to the aryl iodide, generating an aryl radical that undergoes a 5-exo-type intramolecular cyclization onto the allene. rsc.org

The synthesis of tryptamines can also be achieved through a radical cascade process. researchgate.net In this approach, 2-iodoaryl allenyl amines act as electron acceptors and radical cyclization precursors. Single-electron transfer from 2-azaallyl anions to the 2-iodoaniline derivative initiates a radical cyclization, followed by an intermolecular radical-radical coupling to furnish the tryptamine (B22526) skeleton. researchgate.net

Visible-light-promoted intramolecular reductive cyclization of iodo-containing substrates offers a transition-metal-free and photocatalyst-free method for synthesizing indolines. rsc.org These reactions often utilize tris(trimethylsilyl)silane (B43935) as a key reagent. rsc.org

The following table provides examples of intramolecular radical cyclization reactions starting from derivatives of 2-iodoaniline.

SubstrateReagent/ConditionsProductReference(s)
N,N-Diallyl-2-iodoanilineTributylmanganate(II)Indoline derivative oup.com
N-Allenyl-2-iodoanilinesSmI₂, HMPA, i-PrOHIndole derivatives rsc.org
2-Iodoaryl allenyl amines2-Azaallyl anions (SET)Tryptamines researchgate.net
Substituted 2-iodoanilinesVisible light, (TMS)₃SiHIndolines rsc.org

Oxidative Reactivity Studies of Anilines Applicable to this compound

The amino group of this compound is susceptible to oxidation, a reaction that is fundamental to the formation of various nitrogen-containing compounds. The electronic properties of the substituents on the aniline ring play a crucial role in determining the mechanism and outcome of these oxidation processes.

The oxidation of anilines can proceed through different mechanisms, including single-electron transfer (SET) and hydrogen atom transfer (HAT). The operative mechanism is often influenced by the oxidant and the substitution pattern on the aniline ring.

In the presence of certain oxidants, anilines can undergo oxidation via an SET mechanism to form a radical cation. oup.com The stability of this radical cation is influenced by the electronic nature of the substituents. Electron-donating groups, such as the methoxy group in this compound, are expected to stabilize the radical cation, thereby facilitating the oxidation process. The oxidation potentials of substituted anilines are a key parameter in understanding their reactivity in SET processes. researchgate.netrsc.org A linear relationship has been observed between the logarithm of the rate constants for certain reactions and the oxidation potentials of the anilines, providing evidence for an SET mechanism. researchgate.net

Alternatively, oxidation can occur via a HAT mechanism. nih.govacs.org Density functional theory (DFT) calculations on the oxidation of substituted anilines by ferrate(VI) have shown that the reaction proceeds primarily through a HAT mechanism. nih.govacs.org The amino group is often the site of initial reaction due to the presence of a lone pair of electrons on the nitrogen atom that can interact with the π-system of the benzene (B151609) ring. nih.govacs.org This interaction weakens the N-H bond, making hydrogen atom abstraction more favorable. nih.govacs.org The formation of an aniline radical is a key step in this process, which can then undergo further reactions, such as dimerization to form azobenzene (B91143) derivatives. nih.govacs.org

The pH of the reaction medium can also significantly affect the oxidation potential and mechanism. rsc.org Protonation of the amino group or the oxidant can alter the electron-accepting or -donating ability of the species involved. rsc.orgnih.govacs.org

The table below outlines the key mechanistic pathways in the oxidation of substituted anilines.

MechanismKey IntermediateInfluencing FactorsReference(s)
Single-Electron Transfer (SET)Aniline radical cationOxidant, Substituent electronic effects, Oxidation potential oup.comresearchgate.net
Hydrogen Atom Transfer (HAT)Aniline radicalOxidant, N-H bond strength, Substituent effects nih.govacs.org

Investigation of Substituent Effects on Reaction Kinetics and Selectivity

In electrophilic aromatic substitution (EAS) reactions, the activating and directing effects of substituents are well-established. lumenlearning.comopenstax.org The amino and methoxy groups are strong activating groups and are ortho-, para-directing. The iodo group is a deactivating group but is also ortho-, para-directing. The combined effect of these substituents will determine the position of electrophilic attack.

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. numberanalytics.com Electron-donating groups on the aniline ring can facilitate the oxidative addition of the aryl iodide to the palladium(0) center.

The steric hindrance imposed by the iodo group at the ortho position to the amino group can also play a significant role in selectivity. This steric bulk can direct incoming reagents to other positions or influence the conformation of reaction intermediates, thereby affecting the stereochemical outcome of the reaction.

In radical cyclization reactions, the electronic effects of the substituents can influence the stability of the initially formed aryl radical and the transition state of the cyclization step. Electron-donating groups can stabilize the radical, potentially affecting the rate of cyclization.

The following table summarizes the expected effects of the substituents in this compound on various reaction types.

SubstituentElectronic EffectSteric EffectImpact on Reactivity and Selectivity
-NH₂Activating, π-donating (+R)ModerateDirects electrophiles to ortho/para positions; can act as a nucleophile.
-OCH₃Activating, π-donating (+R), σ-withdrawing (-I)ModerateDirects electrophiles to ortho/para positions; enhances electron density of the ring.
-IDeactivating, σ-withdrawing (-I), π-donating (+R)SignificantDirects electrophiles to ortho/para positions; provides a handle for cross-coupling and radical reactions; steric hindrance can influence regioselectivity.

Advanced Applications of 2 Iodo 3 Methoxyaniline in Complex Molecule Synthesis

Strategic Building Block for Indole (B1671886) and Tryptamine (B22526) Derivatives

The unique substitution pattern of 2-iodo-3-methoxyaniline makes it a superior starting material for the synthesis of 4-substituted indoles. The methoxy (B1213986) group serves as a latent hydroxy group, which can be revealed in the final steps of a synthesis, while the ortho-iodo and amino groups are perfectly positioned for intramolecular cyclization reactions to form the indole core.

The 4-hydroxytryptamine (B1209533) scaffold is a core structure in many biologically active compounds. A highly efficient method for constructing this framework utilizes a palladium-catalyzed cyclization of protected this compound. In a key step, N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline is coupled with an appropriately substituted silyl (B83357) acetylene. This reaction, a variation of the Larock indole synthesis, directly establishes the indole ring with the desired side chain precursor at the C3 position. The methoxy group is subsequently cleaved, typically with a strong Lewis acid like boron tribromide, to furnish the 4-hydroxy group. This methodology provides a concise and convergent route to the 4-hydroxytryptamine core, avoiding the use of more hazardous reagents like thallium salts that were employed in earlier synthetic strategies.

Reagents & ConditionsProductYieldReference
1. N-Boc-2-iodo-3-methoxyaniline, 4-(trimethylsilyl)-3-butyn-1-dimethylamine, Pd(OAc)₂, PPh₃, Et₄NCl, DIPEA, DMF, 80°CN-Boc-N,N-dimethyl-4-methoxy-2-(trimethylsilyl)tryptamine- chim.it
2. Deprotection (e.g., BBr₃)4-Hydroxytryptamine (Psilocin)Good chim.it
3. N-Boc-2-iodo-3-methoxyaniline, 2,5-dihydro-2,5-dimethoxyfuran, Pd(OAc)₂, BnNEt₃Cl, i-Pr₂NEt, DMF, 80°C; then TFAMethyl N-tert-butoxycarbonyl-4-methoxyindoleacetate32% clockss.org

Table 1: Synthesis of the 4-Hydroxytryptamine Scaffold and Intermediates.

Substituted tryptophan analogues are crucial components of many complex natural products and pharmaceuticals. This compound is instrumental in the asymmetric synthesis of 4-methoxy-tryptophan derivatives. A notable application is the Larock heteroannulation between N-Boc-2-iodo-3-methoxyaniline and a TMS-propargyl-substituted Schöllkopf chiral auxiliary. nih.gov This reaction proceeds with high regioselectivity to afford an N-Boc-protected 4-methoxy-2-TMS-tryptophan derivative, which can be readily deprotected to yield the desired enantiomerically pure 4-methoxytryptophan ester. nih.govnih.gov This tryptophan analogue is a key intermediate in the synthesis of several indole alkaloids. nih.gov In a different approach, this compound was reacted with an aldehyde-bearing tetrapeptide under palladium catalysis (Chen's conditions) to install an unusual 4-methoxy-tryptophan unit directly into a peptide backbone during the total synthesis of ohmyungsamycins A and B. chim.itnih.gov

Starting MaterialsKey ReactionProductYieldReference
N-Boc-2-iodo-3-methoxyaniline, TMS-propargyl-substituted Schöllkopf chiral auxiliaryLarock Heteroannulation (Pd(OAc)₂, PPh₃, K₂CO₃, LiCl)N-Boc-4-methoxy-Na-H indole intermediate80-82% nih.govnih.gov
This compound, Aldehyde-bearing tetrapeptidePd-catalyzed Indole Synthesis (Chen's conditions)4-Methoxy-Tryptophan containing peptide59% chim.it

Table 2: Synthesis of 4-Methoxy-Tryptophan Derivatives.

The versatility of this compound extends to the synthesis of a wide array of indole structures through various palladium-catalyzed reactions. The Larock indole synthesis is a powerful tool for creating 2,3-disubstituted indoles. wikipedia.orgrsc.org By reacting N-protected this compound with different internal alkynes, a diverse library of 4-methoxyindoles can be generated. The reaction typically shows high regioselectivity, with the bulkier substituent of the alkyne being directed to the C2 position of the indole. ub.edu

Another significant method is the Heck reaction. For instance, the coupling of N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with 2,5-dihydro-2,5-dimethoxyfuran, followed by acid treatment, yields methyl N-tert-butoxycarbonyl-4-methoxyindoleacetate, a valuable precursor for 4-methoxytryptamines. clockss.org These palladium-catalyzed methods demonstrate the utility of this compound in constructing diverse and highly functionalized indole cores, which are central to medicinal chemistry and natural product synthesis.

Synthesis of Substituted Tryptophan Analogues

Role in the Total Synthesis of Natural Products and Their Analogues

The strategic utility of this compound is best exemplified by its application in the total synthesis of complex natural products. It provides a reliable entry point to the 4-methoxyindole (B31235) core, which is present in several important alkaloid families.

This compound has been instrumental in the first total syntheses of 9-methoxygeissoschizol and the opioid agonist mitragynine (B136389). nih.govnih.gov The syntheses of these complex Corynanthe alkaloids rely on a common tetracyclic intermediate, which is constructed from the key building block, 4-methoxy-D-tryptophan ethyl ester. nih.gov This crucial amino acid was prepared enantioselectively on a large scale via a Larock heteroannulation of N-Boc-2-iodo-3-methoxyaniline with a chiral silylated alkyne derived from a Schöllkopf auxiliary. nih.govnih.gov The resulting 4-methoxytryptophan was then elaborated through a sequence involving a Pictet-Spengler reaction and a nickel-catalyzed cyclization to build the complex polycyclic core. nih.govnih.gov This chiral tetracyclic ester was then converted into 9-methoxygeissoschizol, 9-methoxy-N-methylgeissoschizol, and mitragynine, demonstrating a unified and efficient strategy enabled by the initial use of this compound. nih.govnih.govmdpi.com

Access to Complex Alkaloid Frameworks (e.g., Ohmyungsamycin, Carbazole (B46965) Alkaloids)

The inherent functionality of this compound serves as an ideal starting point for the assembly of complex alkaloid skeletons. Its utility is particularly notable in the synthesis of natural products containing substituted indole motifs.

In the total syntheses of Ohmyungsamycin A and B, cyclic depsipeptides containing an uncommon 4-methoxy-tryptophan unit, this compound was employed as a key reactant. chemistry-chemists.com Researchers utilized a Chen-Larock indole synthesis variation to construct the necessary tryptophan derivative. A complex aldehyde-bearing tetrapeptide was reacted with this compound, successfully forming the desired indole ring system in a 59% yield. chemistry-chemists.com This transformation was a critical step that enabled the completion of the total syntheses and ultimately led to the structural revision of Ohmyungsamycin B. chemistry-chemists.com

Furthermore, this compound is a key precursor for intermediates in the synthesis of other complex alkaloids, such as mitragynine. In a Larock indole synthesis, the palladium-catalyzed reaction between this compound and a suitably substituted silyl alkyne provides the core indole structure. This reaction proceeds regiospecifically to afford a key intermediate essential for the total synthesis of mitragynine and related compounds like 9-methoxy-Arb-methylgeissoschizol and 9-methoxygeissoschizol.

Alkaloid Target Synthetic Strategy Role of this compound Yield
Ohmyungsamycin A & BChen-Larock Indole SynthesisForms 4-methoxy-tryptophan unit59%
Mitragynine IntermediateLarock Indole SynthesisReactant for indole core formationNot specified

Precursor for the Development of Chiral Catalysts

The iodoarene moiety of this compound is a handle for the development of hypervalent iodine reagents, which have emerged as powerful catalysts in asymmetric synthesis.

This compound is an effective precursor for novel chiral iodoarene catalysts used in the α-functionalization of ketones. The synthesis of these catalysts leverages the specific substitution pattern of the starting aniline (B41778).

The synthetic route commences with the introduction of an iodine atom at the 2-position of 3-methoxyaniline. The resulting amino group is then protected, typically with a tosyl group, to form a secondary sulfonamide. This key intermediate is subsequently subjected to a Mitsunobu reaction with (S)-methyl lactate (B86563) or (S)-ethyl lactate. This sequence efficiently generates the target methoxy-substituted chiral iodoarene-lactate catalyst in a high yield of 96%. These catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones with high yields and enantioselectivities.

Catalyst Synthesis Step Reagents/Conditions Outcome
1. IodinationMolecular Iodine (I₂)Introduction of iodine at C-2 of 3-methoxyaniline
2. ProtectionTosyl Chloride (TsCl), PyridineFormation of N-tosylated intermediate
3. Chiral Moiety Installation(S)-Methyl Lactate, PPh₃, DIAD (Mitsunobu reaction)Formation of the final chiral iodoarene catalyst (96% yield)

Contributions to the Synthesis of Polyheterocyclic Systems (e.g., Quinoline-Triazole-Anilines)

The reactivity of the ortho-iodoaniline scaffold is fundamental to its application in constructing fused heterocyclic systems via palladium-catalyzed annulation reactions. While the direct synthesis of complex quinoline-triazole-anilines from this specific precursor is not widely documented, its role in forming indole-based systems, which are themselves core components of many polyheterocyclic structures, is well-established.

The Larock indole synthesis, as mentioned previously, is a prime example of this compound's contribution to this field. This palladium-catalyzed annulation between the o-iodoaniline and an alkyne is a powerful and convergent method for assembling substituted indoles. chemistry-chemists.com These indole products can serve as advanced intermediates for more complex polyheterocyclic targets. The methodology offers a robust platform for creating diverse heterocyclic frameworks under relatively mild conditions, demonstrating the value of this compound as a foundational building block.

Spectroscopic and Computational Elucidation in 2 Iodo 3 Methoxyaniline Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. For 2-Iodo-3-methoxyaniline, a combination of techniques provides a complete picture of its molecular framework and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural assignment.

In the ¹H NMR spectrum of a related compound, N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline, specific chemical shifts and coupling constants confirm the substitution pattern on the aromatic ring. For instance, the aromatic protons appear as distinct signals, with a doublet of doublets at δ 7.74 (J = 8.2, 1.1 Hz), a doublet of triplets at δ 7.26 (J = 8.2, 1.1 Hz), and a doublet of doublets at δ 6.53 (J = 8.2, 1.1 Hz). clockss.org The methoxy (B1213986) group protons appear as a singlet at δ 3.88, and the tert-butoxycarbonyl group protons are observed as a singlet at δ 1.53. clockss.org

The ¹³C NMR spectrum further corroborates the structure. Key chemical shifts for the aromatic carbons are observed at δ 158.5, 140.5, 129.8, 112.7, and 105.6. The carbon of the methoxy group resonates at δ 56.6, and the carbons of the tert-butoxycarbonyl group appear at δ 81.0 and 28.3. clockss.org

Interactive Data Table: ¹H and ¹³C NMR Data for N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.74dd8.2, 1.1Aromatic CH
¹H7.26dt8.2, 1.1Aromatic CH
¹H6.53dd8.2, 1.1Aromatic CH
¹H3.88s-OCH₃
¹H1.53s-C(CH₃)₃
¹³C158.5--Aromatic C-O
¹³C152.8--C=O
¹³C140.5--Aromatic C-N
¹³C129.8--Aromatic CH
¹³C112.7--Aromatic CH
¹³C105.6--Aromatic CH
¹³C81.0--C(CH₃)₃
¹³C56.6--OCH₃
¹³C28.3--C(CH₃)₃

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. spectroscopyonline.comup.ac.za The IR spectrum provides information about vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. up.ac.za

For a derivative, N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline, the IR spectrum shows a characteristic N-H stretching vibration at 3386 cm⁻¹ and a strong carbonyl (C=O) stretching band at 1731 cm⁻¹. clockss.org These absorptions confirm the presence of the amine and carbamate (B1207046) functional groups, respectively.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. tandfonline.com For N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline, the calculated exact mass for the molecular formula C₁₂H₁₆INO₃ is 349.0134. The experimentally found value of 349.0173 is in close agreement, confirming the elemental composition of the molecule. clockss.org

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules, complementing experimental findings. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org DFT calculations can be employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity. mdpi.com

While specific DFT studies on this compound were not immediately located, research on analogous aniline (B41778) derivatives demonstrates the utility of this approach. acs.org For example, DFT calculations have been used to study the interplay of hydrogen bonding and aromatic interactions in nitroaniline derivatives. acs.org Similar calculations for this compound could elucidate the influence of the iodo and methoxy substituents on the electron density distribution of the aromatic ring and the reactivity of the amino group. These calculations can also predict the theoretical vibrational spectra (IR and Raman), which can then be compared with experimental data for a more robust assignment of vibrational modes. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving complex organic molecules like this compound. nih.govacs.orgresearchgate.netsemanticscholar.org These computational approaches allow for the in-silico exploration of potential energy surfaces, providing insights into the structure and stability of reactants, transition states, intermediates, and products.

For a given reaction of this compound, quantum chemical modeling can map out various potential pathways. For instance, in an electrophilic aromatic substitution, DFT calculations can determine the most likely site of attack by an electrophile by comparing the activation energies for substitution at different positions on the aromatic ring. These calculations would model the formation of the sigma complex (also known as the Wheland intermediate) at each possible site, taking into account the electronic effects of both the iodo and methoxy substituents. The calculated energy barriers for each pathway would reveal the kinetically favored product.

A notable application of these methods is in understanding oxidation reactions. A DFT study on the oxidation of substituted anilines by ferrate(VI) revealed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govacs.orgresearchgate.net The calculations showed that the formation of an aniline radical is a crucial step, from which all subsequent products are formed. nih.govresearchgate.net Similarly, for a reaction involving this compound, DFT could be employed to model the transition state geometries and calculate the activation energies for different proposed mechanisms, such as single electron transfer (SET) versus HAT, thereby identifying the most plausible reaction cascade.

Furthermore, computational studies can elucidate the role of catalysts in a reaction. In a study on Ullmann-type coupling reactions of substituted iodoanilines, DFT calculations, specifically using the Activation Strain Model, demonstrated that the strain in the substituted iodoaniline is a primary contributor to the energy barrier of the rate-limiting step. mdpi.com Such an analysis for a coupling reaction of this compound could quantify the energetic contributions of the substituents to the activation barrier, providing a deeper understanding of the catalytic cycle.

The following table provides a hypothetical example of calculated activation energies for a reaction, illustrating how quantum chemical modeling can differentiate between competing pathways.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways of this compound.
Reaction PathwayProposed MechanismCalculated Activation Energy (kcal/mol)
Pathway AHydrogen Atom Transfer (HAT)15.2
Pathway BSingle Electron Transfer (SET)21.5
Pathway CNucleophilic Attack18.9

Application of Linear Free Energy Relationships (LFER) for Substituent Effects

Linear Free Energy Relationships (LFERs) provide a powerful framework for quantifying the influence of substituents on the rates and equilibria of organic reactions. nih.gov The Hammett equation is a cornerstone of LFER, correlating the electronic effects of meta and para substituents on a benzene (B151609) ring with reaction rates. wikipedia.orgcsbsju.edu The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.org

LFER studies on the oxidation of various substituted anilines have shown that electron-donating groups enhance the reaction rate, while electron-withdrawing groups inhibit it. nih.gov This leads to a negative value for the reaction constant (ρ), indicating the development of a positive charge at the reaction center in the transition state. nih.govresearchgate.net For a reaction of this compound, the methoxy group would be expected to accelerate the reaction, while the iodo group would decelerate it, relative to aniline. The net effect would depend on the specific reaction and the relative magnitudes of these opposing electronic influences.

The following table presents the Hammett substituent constants (σ) for various groups, which are used in LFER analyses.

Table 2: Hammett Substituent Constants (σ) for Selected Groups.
Substituentσ_metaσ_para
-OCH₃0.12-0.27
-I0.350.18
-CH₃-0.07-0.17
-Cl0.370.23
-NO₂0.710.78
-H0.000.00

A Hammett plot for a hypothetical reaction of a series of substituted anilines, including a derivative of this compound, would involve plotting log(k/k₀) against the appropriate σ values. The linearity of such a plot would indicate a consistent reaction mechanism across the series, and the slope (ρ) would provide insight into the electronic demands of the transition state. csbsju.edupharmacy180.com

Computational Studies on Reaction Selectivity

Computational chemistry offers powerful tools for predicting and rationalizing the selectivity of chemical reactions, a critical aspect in the synthesis of specifically functionalized molecules like this compound. numberanalytics.com DFT calculations can be employed to investigate various forms of selectivity, including chemoselectivity, regioselectivity, and stereoselectivity. numberanalytics.comnih.gov

For this compound, which possesses multiple reactive sites, predicting the outcome of a reaction is not always straightforward. For instance, in a cross-coupling reaction, either the C-I or the N-H bond could potentially react. Computational studies can model the reaction pathways for both possibilities, allowing for a prediction of the chemoselective outcome by comparing the activation energy barriers. uva.es

Regioselectivity, the preference for reaction at a particular position, is another key area where computational studies provide valuable insights. In electrophilic aromatic substitution of this compound, the amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The iodo group is deactivating but ortho-, para-directing. libretexts.org Computational modeling of the transition states for electrophilic attack at the various open positions on the benzene ring can predict the major regioisomer. These calculations would consider both the electronic directing effects of the substituents and any steric hindrance they might impose. Studies on other substituted systems have shown that the regioselectivity can be accurately predicted by analyzing the calculated activation energies for the different possible reaction sites. mdpi.comuniversiteitleiden.nl

In palladium-catalyzed reactions, the choice of ligand can significantly influence selectivity. Computational studies can model the interaction of the substrate with the catalyst-ligand complex to explain and predict these effects. For example, DFT calculations on the aminocyclization of o-alkynylanilines revealed significant differences in the reaction profiles depending on the substituents, which was attributed to the nature of the acid released in a key step of the catalytic cycle. nih.gov A similar approach could be used to design selective transformations for this compound.

The following table presents data from a study on the regioselective ring-opening of an epoxide, illustrating the predictive power of computational methods.

Table 3: Comparison of Computationally Predicted and Experimentally Observed Regioselectivity in a Catalyzed Epoxide Ring-Opening Reaction. researchgate.net
Catalyst (Metal Tetrafluoroborate)Predicted Major Regioisomer (Computational)Observed Major Regioisomer (Experimental)Observed Regioselectivity (Major:Minor)
Zn(BF₄)₂Attack at benzylic carbonAttack at benzylic carbon99:1
Co(BF₄)₂Attack at benzylic carbonAttack at benzylic carbon93:7
Cu(BF₄)₂Attack at benzylic carbonAttack at benzylic carbon94:6
Fe(BF₄)₂Attack at benzylic carbonAttack at benzylic carbon93:7

Challenges and Future Research Directions in 2 Iodo 3 Methoxyaniline Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The preparation of 2-iodo-3-methoxyaniline often involves multi-step sequences that present challenges in terms of efficiency and environmental impact. A common route involves the iodination of 3-methoxyaniline. nih.gov For instance, the iodination of N-tert-butoxycarbonyl-3-methoxyaniline has been reported with a yield of 46%. mdpi.comvideleaf.com Another approach involves the diazotization of an amino group, followed by iodide substitution, a classic Sandmeyer-type reaction. kashanu.ac.ir While effective, these traditional methods often suffer from drawbacks such as the use of stoichiometric and sometimes hazardous reagents, the generation of significant waste streams, and modest yields.

Future research is directed towards developing greener and more atom-economical synthetic strategies. Key areas of focus include:

Catalytic C-H Iodination: Direct C-H activation and iodination of 3-methoxyaniline using catalytic systems would represent a significant improvement over classical methods by reducing pre-functionalization steps.

Improved Diazotization Protocols: The development of solvent-free or aqueous-based diazotization-iodination procedures using recyclable reagents could mitigate the environmental footprint. kashanu.ac.ir Nano silica (B1680970) periodic acid has been explored as a reusable catalyst for the solvent-free synthesis of aryl iodides. kashanu.ac.ir

Biocatalytic Approaches: Exploring enzymatic pathways for the regioselective iodination of aniline (B41778) derivatives could offer a highly selective and environmentally friendly alternative to chemical methods. mdpi.com Combined synthetic/biocatalytic routes are being developed to produce complex molecules on a larger scale, which can eliminate steps involving heavy metals and expensive reagents. mdpi.com

A comparison of existing and potential future synthetic methodologies is summarized below.

MethodAdvantagesDisadvantagesFuture Direction
Iodination of Protected Aniline Established procedureRequires protection/deprotection; modest yields mdpi.comvideleaf.comOptimization of reagents and conditions for higher efficiency.
Diazotization/Sandmeyer Reaction Utilizes readily available precursorsUse of nitrite (B80452) salts; potential for diazonium instability; waste generation. kashanu.ac.irDevelopment of safer, catalytic, and solvent-free protocols. kashanu.ac.ir
Palladium-Catalyzed Halogen Exchange Good for specific substratesHigh cost of palladium catalysts; ligand sensitivity. Development of more robust and recyclable catalyst systems.
Direct C-H Iodination (Future) High atom economy; fewer stepsChallenges in regioselectivity and catalyst developmentDesign of highly regioselective catalysts for direct functionalization.
Biocatalysis (Future) High selectivity; mild conditions; greenEnzyme discovery and engineering requiredScreening and engineering of halogenase enzymes. mdpi.com

Enhanced Regio- and Stereocontrol in Reactions Involving this compound

In syntheses utilizing this compound, particularly in metal-catalyzed cross-coupling and cyclization reactions, achieving high levels of regio- and stereocontrol is paramount but often challenging. The substituent pattern of the aniline—an ortho-iodo group and a meta-methoxy group—exerts complex electronic and steric influences on its reactivity.

For example, in palladium-catalyzed cyclizations to form indole (B1671886) scaffolds, the regioselectivity of the initial bond formation is critical. acs.org While methods exist that provide good control, undesired isomers can form, complicating purification and reducing yields. The directing effects of substituents on the reacting partner and the precise nature of the catalyst and ligands play a crucial role in determining the outcome. thieme-connect.de

Future research must focus on:

Advanced Ligand Design: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for transition metal catalysts that can provide a higher degree of regiocontrol through tailored steric and electronic interactions.

Chiral Catalysis: For the synthesis of chiral molecules, the development of asymmetric catalytic systems that can effectively control stereochemistry in reactions involving this compound is a significant goal. This includes the design of chiral catalysts for enantioselective coupling and cyclization reactions. nih.gov

Substrate-Controlled Strategies: Better understanding and leveraging the inherent directing effects of groups on both this compound and its reaction partners to guide selectivity without relying solely on the catalyst.

Exploration of Novel Reactivity Modes Beyond Established Catalysis

The reactivity of this compound has been predominantly explored through transition-metal catalysis, especially palladium-catalyzed reactions like Heck, Suzuki, and Sonogashira couplings. mdpi.comvideleaf.comacs.org While powerful, this reliance on a narrow class of transformations limits the synthetic possibilities.

Future investigations should aim to unlock new reactivity modes:

Hypervalent Iodine Chemistry: The iodine atom in this compound can be oxidized to a hypervalent state (I(III)), transforming it from a leaving group into a reactive center capable of mediating unique transformations like intramolecular cyclizations. nih.govacs.org

Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to generate reactive intermediates from aryl iodides under mild conditions. Exploring the photophysical properties and redox potential of this compound could lead to novel, metal-free C-C and C-heteroatom bond-forming reactions.

Halogen Bonding Catalysis: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can be used to control conformation and activate substrates in a catalytic manner. This represents an underexplored area for controlling reactivity and selectivity.

Radical Reactions: Moving beyond two-electron pathways, the generation of aryl radicals from this compound could enable access to different synthetic disconnections and complex molecular architectures.

Strategic Integration into Diverse Complex Molecule Syntheses

This compound has proven to be a valuable precursor for specific targets, such as in the synthesis of psilocin, where it enables the construction of the 4-hydroxyindole (B18505) core. mdpi.comvideleaf.comacs.orgresearchgate.net However, its application in the synthesis of a broader range of complex natural products and pharmaceutical agents remains a key challenge.

The strategic challenge lies in identifying complex molecular targets where the unique substitution pattern of this compound can be leveraged to solve significant synthetic problems. Future research should involve:

Retrosynthetic Analysis: Proactively identifying natural products or designed molecules (e.g., protein kinase inhibitors, CNS agents) where this compound is an ideal starting material.

Tandem and Cascade Reactions: Designing multi-step, one-pot sequences that begin with this compound and rapidly build molecular complexity, taking advantage of its multiple functional groups.

Diversity-Oriented Synthesis: Using this compound as a scaffold to generate libraries of related but structurally diverse small molecules for biological screening. For instance, the iodo and amino groups provide orthogonal handles for functionalization.

Target ClassSynthetic Utility of this compoundRepresentative Synthesis
Indole Alkaloids Precursor to the 4-substituted indole nucleus.Synthesis of Psilocin via Pd-catalyzed cyclization. mdpi.comacs.orgresearchgate.net
Carbazole (B46965) Alkaloids Potential building block for substituted carbazole cores.Synthesis of hyellazole (B1251194) from a related bromo-methoxyaniline derivative. rsc.org
Quinoline Derivatives Could serve as a precursor for functionalized quinolines.Synthesis of quinolinones from related 2-vinylanilines. acs.org
Novel Heterocycles A versatile starting point for various fused heterocyclic systems.Synthesis of cinnolines from 1-(2-iodoaryl)triazenes. ntu.edu.sg

Advancements in Large-Scale Production Methodologies

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production presents significant hurdles. Metal-catalyzed reactions are often difficult to scale due to the cost and potential toxicity of the catalysts (e.g., palladium), the need for specialized ligands, and the challenges of removing metal contaminants from the final product. videleaf.com

Addressing these issues is critical for the commercial viability of any therapeutic or industrial chemical derived from this intermediate. Future research directions include:

Process Intensification and Flow Chemistry: Developing continuous flow processes for the synthesis of this compound can offer improved safety, better heat and mass transfer, and higher consistency compared to batch production.

Catalyst Recovery and Reuse: Implementing strategies for the recovery and recycling of expensive transition metal catalysts, such as using heterogeneous catalysts or catalysts immobilized on solid supports.

Cost-Effective Reagents and Starting Materials: Investigating alternative, cheaper iodinating agents and developing more efficient routes from low-cost bulk chemicals. One supplier indicates a production capacity of 100 metric tons per month, suggesting that scalable routes are being actively considered. lookchem.com

Safety and Waste Reduction: Designing synthetic routes that avoid hazardous reagents and minimize waste generation, aligning with the principles of green chemistry to ensure a sustainable and economically viable large-scale process.

Q & A

Basic: What are the common synthetic routes for preparing 2-Iodo-3-methoxyaniline, and what analytical techniques are essential for confirming its purity and structure?

Answer:
A standard synthetic approach involves iodination of 3-methoxyaniline using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. The reaction conditions (e.g., temperature, solvent polarity) influence yield and regioselectivity. Post-synthesis, confirm purity and structure using:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and functional groups.
  • Mass spectrometry (MS) for molecular ion verification.
  • High-performance liquid chromatography (HPLC) to assess purity.
  • Melting point analysis for consistency with literature values.
    Proper characterization minimizes byproduct interference in downstream applications .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Due to its toxicity and potential harm via inhalation or dermal contact (as noted for structurally similar iodoanilines), adhere to:

  • PPE : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing and reactions.
  • First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists.
  • Waste Disposal : Follow hazardous waste protocols for halogenated aromatics .

Advanced: How can researchers optimize the regioselectivity of iodination in the synthesis of this compound to minimize byproducts?

Answer:
Regioselectivity is influenced by:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodination at the ortho position relative to the methoxy group.
  • Catalyst Use : Lewis acids like FeCl₃ can direct electrophilic attack.
  • Temperature Control : Lower temperatures reduce side reactions.
  • In-situ Monitoring : Thin-layer chromatography (TLC) or inline spectroscopy tracks reaction progress.
    Methodological optimization requires iterative testing and design of experiments (DOE) principles .

Advanced: What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?

Answer:
Contradictions may arise from impurities or structural isomerism. Mitigation strategies include:

  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for unambiguous structure determination).
  • Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and vibrational modes for comparison.
  • Sample Recrystallization : Purify to eliminate interfering contaminants.
    Documentation of all analytical parameters (e.g., solvent, instrument settings) ensures reproducibility .

Basic: What are the primary applications of this compound in pharmaceutical research, and how is its reactivity exploited in drug discovery?

Answer:
The compound serves as a versatile intermediate in:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings to construct biaryl scaffolds common in kinase inhibitors.
  • Probe Synthesis : Iodine’s heavy atom properties aid in X-ray crystallographic studies of protein-ligand interactions.
  • Metabolite Mimetics : Methoxy and iodo groups mimic steric and electronic features of natural substrates in enzyme assays .

Advanced: How can computational chemistry (e.g., DFT calculations) predict the reactivity and stability of this compound under different reaction conditions?

Answer:

  • Reactivity Prediction : DFT models electron density maps to identify nucleophilic/electrophilic sites, guiding functionalization (e.g., amination, halogen exchange).
  • Stability Analysis : Simulate degradation pathways under oxidative or thermal stress. Compare with experimental LC-MS data to validate computational findings.
  • Solvent Effects : Continuum solvation models (e.g., SMD) assess solvent interactions’ impact on reaction barriers.
    Integration of computational and experimental workflows enhances mechanistic understanding .

Basic: What are the key differences in the chemical reactivity of this compound compared to its non-iodinated analog, 3-methoxyaniline?

Answer:

  • Electrophilic Substitution : The iodine atom’s electron-withdrawing effect deactivates the ring, reducing reactivity toward electrophiles but directing incoming groups to specific positions (e.g., para to iodine).
  • Oxidative Stability : Iodine increases susceptibility to oxidative degradation compared to the non-halogenated analog.
  • Cross-Coupling Utility : The iodine atom enables participation in transition-metal-catalyzed reactions (e.g., Ullmann couplings), unlike 3-methoxyaniline .

Advanced: What methodological approaches are recommended for tracing degradation pathways of this compound under oxidative conditions?

Answer:

  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Isolation of Intermediates : Use preparative chromatography to isolate and characterize transient species.
  • Kinetic Studies : Monitor reaction rates under varied pH, temperature, and oxidant concentrations to elucidate pathways.
  • Isotopic Labeling : ¹⁸O or deuterated solvents track oxygen incorporation during oxidation.
    Such systematic approaches inform stabilization strategies for long-term storage .

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Reactant of Route 1
2-Iodo-3-methoxyaniline
Reactant of Route 2
2-Iodo-3-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.